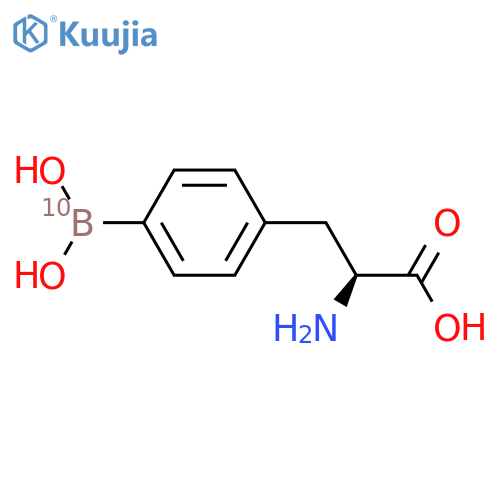

Development of the first and practical method for enantioselective synthesis of 10B-enriched p-borono-L-phenylalanine

,

Tetrahedron Letters,

2008,

49(33),

4977-4980